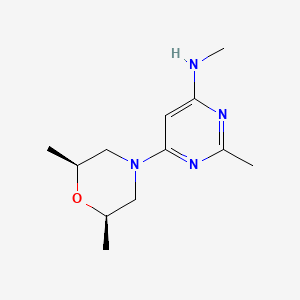
4-(chloromethyl)-1-(2,4-difluorobenzyl)-1H-imidazole
Übersicht
Beschreibung
The compound “4-(chloromethyl)-1-(2,4-difluorobenzyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds . The “4-(chloromethyl)” and “1-(2,4-difluorobenzyl)” parts suggest the presence of a chloromethyl group and a 2,4-difluorobenzyl group attached to the imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, as a planar, aromatic ring, would contribute significantly to the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring, chloromethyl group, and 2,4-difluorobenzyl group would each have distinct reactivities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring, chloromethyl group, and 2,4-difluorobenzyl group would likely influence its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
A study by Huang Jin-qing (2009) explored the synthesis of a similar compound, demonstrating the relevance of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole in chemical research. The process involved cyclization, N-alkylation, hydrolyzation, and chlorination steps, highlighting the compound's synthetic versatility and potential as a precursor in organic synthesis Huang Jin-qing, 2009.
Catalysis and Homogeneous Catalysis
Research by V. César et al. (2002) delved into the coupling of oxazolines and N-heterocyclic carbenes, showcasing a modular approach to new classes of C−N donor ligands for homogeneous catalysis. This study presents the utility of imidazole derivatives in catalysis, offering insights into the compound's application in synthesizing complex molecules and facilitating chemical reactions V. César et al., 2002.
Non-Linear Optical (NLO) Materials
A publication by I. Manikandan et al. (2019) highlighted the synthesis and characterization of potential organic NLO materials. The study emphasizes the significance of compounds like 4-(chloromethyl)-1-(2,4-difluorobenzyl)-1H-imidazole in developing materials with high non-linear optical responses, which are crucial for various technological applications such as optical switching and modulation I. Manikandan et al., 2019.
Antioxidant and Antibacterial Properties
A study conducted by A. Alp et al. (2015) investigated the synthesis and evaluation of antioxidant activities of novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles. This research presents a broader perspective on the biological applications of imidazole derivatives, showing their potential in developing compounds with antioxidant and antibacterial properties A. Alp et al., 2015.
Molecular Docking and Spectroscopic Analysis
Research by Renjith Thomas et al. (2018) covered the spectroscopic analysis and molecular docking of imidazole derivatives, further investigating their reactive properties through DFT and molecular dynamics simulations. This study underscores the compound's relevance in pharmaceutical and medicinal chemistry, providing insights into its interaction with biological targets and its electronic properties Renjith Thomas et al., 2018.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2/c12-4-10-6-16(7-15-10)5-8-1-2-9(13)3-11(8)14/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNAYHZSYBQPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(N=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1474655.png)




![methyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1474663.png)


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474668.png)




